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Compound of Interest

Compound Name: 6-(Dimethylamino)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for
6-(Dimethylamino)nicotinonitrile, a key heterocyclic building block in medicinal chemistry
and materials science. This document details the underlying chemical principles, provides
experimentally validated protocols, and presents relevant quantitative data to support research
and development efforts.

Introduction

6-(Dimethylamino)nicotinonitrile, also known as 6-(Dimethylamino)pyridine-3-carbonitrile, is
a substituted pyridine derivative with the chemical formula CsHoN3[1]. Its structure, featuring a
pyridine ring functionalized with a dimethylamino group and a nitrile group, makes it a valuable
intermediate in the synthesis of a variety of more complex molecules with potential applications
in pharmaceuticals and functional materials. The strategic placement of these functional groups
allows for a range of chemical modifications, rendering it an attractive scaffold for library
synthesis and lead optimization in drug discovery programs.

Physicochemical Properties:

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b047977?utm_src=pdf-interest
https://www.benchchem.com/product/b047977?utm_src=pdf-body
https://www.benchchem.com/product/b047977?utm_src=pdf-body
https://www.guidechem.com/encyclopedia/6-dimethylamino-nicotinonitril-dic150449.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Value

CAS Number 154924-17-1[1]

Molecular Formula CsHoN3[1][2]

Molecular Weight 147.18 g/mol [2]

Appearance White to off-white solid

Solubility Soluble in common organic solvents

Core Synthesis Pathway

The most prevalent and industrially scalable synthesis of 6-(Dimethylamino)nicotinonitrile
involves a two-step process. The first step is the chlorination of a suitable pyridine precursor to
introduce a leaving group at the 6-position. The second step is a nucleophilic aromatic
substitution (SNAr) reaction where the chloro substituent is displaced by a dimethylamino

group.

Step 1: Synthesis of 2-Chloronicotinonitrile (Precursor)

A common and well-documented method for the synthesis of 2-chloronicotinonitrile is the
reaction of nicotinamide-1-oxide with a mixture of phosphorus pentachloride (PCls) and
phosphorus oxychloride (POCIs)[3].

Reaction Scheme:

Reagents

PCls, POCIs

Nicotinamide-1-oxide & 2-Chloronicotinonitrile
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Caption: Synthesis of 2-Chloronicotinonitrile.
Experimental Protocol: Synthesis of 2-Chloronicotinonitrile[3]
o Materials:

o Nicotinamide-1-oxide (0.62 mole)

o Phosphorus pentachloride (0.86 mole)

o Phosphorus oxychloride (243 mL)

o Ice

o 5% Sodium hydroxide solution

o Anhydrous ether

o Anhydrous sodium carbonate

o Charcoal
» Procedure:

o In a 1-liter round-bottomed flask, thoroughly mix nicotinamide-1-oxide and phosphorus
pentachloride.

o Slowly add phosphorus oxychloride to the flask with shaking.

o Attach a reflux condenser and heat the mixture in an oil bath preheated to 60-70°C.
Control the initial exothermic reaction with an ice-water bath.

o Once the vigorous reaction subsides, continue heating under reflux at 115-120°C for 1.5
hours.

o After cooling, distill off the excess phosphorus oxychloride under reduced pressure.

o Pour the residual dark-brown oil into a beaker containing crushed ice with stirring.
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o Allow the mixture to stand at 5°C overnight, then filter the crude product and wash with
water.

o Suspend the solid in 5% sodium hydroxide at 15°C, stir for 30 minutes, filter, and wash
with water until the filtrate is neutral.

o Dry the solid under reduced pressure over phosphorus pentoxide.

o Transfer the dried solid to a Soxhlet extractor containing a layer of anhydrous sodium
carbonate and extract with anhydrous ether for 2-3 hours.

o Treat the ethereal solution with charcoal, boil under reflux for 10-15 minutes, and filter.
o Evaporate the solvent to obtain white 2-chloronicotinonitrile.
e Quantitative Data:
o Yield: 35-39%]3]
o Melting Point: 105-106°CJ3]

Step 2: Synthesis of 6-(Dimethylamino)nicotinonitrile

The final step involves the nucleophilic aromatic substitution of 2-chloronicotinonitrile with
dimethylamine. The electron-withdrawing nitrile group activates the pyridine ring, facilitating the
displacement of the chloride ion by the dimethylamine nucleophile.

Reaction Scheme:

Reagents

Dimethylamine

2-Chloronicotinonitrile % 6-(Dimethylamino)nicotinonitrile
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Click to download full resolution via product page
Caption: Synthesis of 6-(Dimethylamino)nicotinonitrile.
Experimental Protocol: Synthesis of 6-(Dimethylamino)nicotinonitrile

While a specific detailed protocol for this reaction is not readily available in the public literature,
a general procedure based on similar nucleophilic aromatic substitutions on chloropyridines
can be proposed.

e Materials:
o 2-Chloronicotinonitrile
o Dimethylamine (e.g., 40% solution in water or as a gas)
o A suitable solvent (e.g., ethanol, DMSO, or DMF)
o A base (if using dimethylamine hydrochloride, e.g., triethylamine or potassium carbonate)

e Proposed Procedure:

[e]

In a sealed reaction vessel, dissolve 2-chloronicotinonitrile in a suitable solvent.
o Add an excess of dimethylamine solution.

o Heat the reaction mixture at a temperature ranging from 80°C to 150°C for several hours.
The reaction progress should be monitored by TLC or GC-MS.

o After completion, cool the reaction mixture to room temperature.

o If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed
under reduced pressure.

o The crude product is then purified, typically by column chromatography on silica gel or by
recrystallization from a suitable solvent system.

Quantitative Data Summary
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The following table summarizes the key quantitative data for the starting materials and the final

product.
Molecular . .
Molecular ] Melting Point )
Compound Weight ( g/mol Yield (%)
Formula ) (°C)
Nicotinamide-1-
) CsHeN20 122.12 290-292 -
oxide
2-
Chloronicotinonit ~ CeHsCIN2 138.56 105-106[3] 35-39[3]
rile
6-
(Dimethylamino) CsHoNs 147.18[2] Not available Not available

nicotinonitrile

Visualization of the Synthesis Workflow

The overall synthesis workflow can be visualized as a two-step process, starting from a

commercially available precursor.

Nicotinamide-1-oxide

PCls, POCIs
Reflux

2-Chloronicotinonitrile

Dimethylamine
Heat
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Caption: Overall synthesis workflow.

Conclusion

The synthesis of 6-(Dimethylamino)nicotinonitrile is a straightforward process that relies on
established and well-understood chemical transformations. The key steps involve the
preparation of a halogenated pyridine precursor followed by a nucleophilic aromatic
substitution. While a detailed experimental protocol for the final amination step is not explicitly
documented in readily available literature, the provided general procedure, based on
analogous reactions, offers a solid starting point for researchers. Further optimization of
reaction conditions for the final step would be beneficial to maximize yield and purity. This
technical guide provides the necessary foundational knowledge and experimental details to
enable the successful synthesis of this valuable chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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